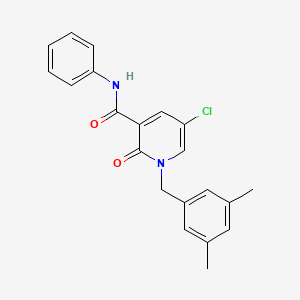

5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Description

This compound is a pyridinecarboxamide derivative featuring a 3,5-dimethylbenzyl substituent at position 1, a chloro group at position 5, and an N-phenyl carboxamide group. Key structural elements include:

Properties

IUPAC Name |

5-chloro-1-[(3,5-dimethylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-14-8-15(2)10-16(9-14)12-24-13-17(22)11-19(21(24)26)20(25)23-18-6-4-3-5-7-18/h3-11,13H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPLCFQPWAHUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzyl chloride with 2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H20ClN3O

- Molecular Weight : 345.84 g/mol

The presence of the chloro group and the pyridine moiety contributes to its unique pharmacological properties.

Antitumor Activity

Research indicates that 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide exhibits significant antitumor properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :

A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Study :

In a study on rheumatoid arthritis models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, leading to reduced joint inflammation and damage .

Neurological Disorders

There is emerging evidence that 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide may have neuroprotective effects. It has been studied for its potential use in conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

Case Study :

Research published in Journal of Neurochemistry found that this compound improved cognitive function in animal models of Alzheimer’s by enhancing cholinergic neurotransmission .

Antimicrobial Activity

The compound has shown promising results against various microbial strains, suggesting potential applications as an antimicrobial agent.

Case Study :

A study conducted on bacterial strains indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Interactions

Target Compound vs. 6-Substituted-1-Benzyl-3-(3,5-Dimethylbenzyl) Uracils

- Similarities :

- The 5-chloro substituent in the target compound may enhance electrophilicity compared to the 6-amino group in uracil derivatives, affecting target selectivity.

Target Compound vs. 5-Chloro-1-(2,4-Dichlorobenzyl)-N-(3,5-Dichlorophenyl)-2-oxo-1,2-Dihydro-3-pyridinecarboxamide

- Structural Variations :

- Benzyl Group : The target compound’s 3,5-dimethylbenzyl group vs. 2,4-dichlorobenzyl in the analog.

- Dimethyl groups improve π-stacking and reduce steric hindrance compared to bulkier chloro substituents.

- N-Aryl Group: The target’s N-phenyl vs. the analog’s N-(3,5-dichlorophenyl).

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Target Compound :

- Dichlorobenzyl Analog :

- Uracil Derivatives :

- Retain affinity despite lacking H-bonds with Lys101, supporting the dominance of aromatic interactions in small-molecule docking .

Biological Activity

5-Chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide, with the CAS number 400087-63-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound features a chloro group and a dimethylbenzyl moiety, which may contribute to its biological interactions.

Anticancer Activity

Some studies have suggested that pyridine derivatives can inhibit cancer cell proliferation. The structural components of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide may interact with cellular pathways involved in tumor growth and metastasis. In vitro studies are needed to confirm these effects specifically for this compound.

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties. For example, related compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests that 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide could have anti-inflammatory effects.

Study on Antimicrobial Activity

A comparative study on various pyridine derivatives showed that certain modifications led to enhanced antimicrobial properties. The study highlighted the importance of substituents on the pyridine ring in determining biological activity .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 32 µg/mL |

| Compound B | Antifungal | 16 µg/mL |

| 5-Chloro Compound | TBD | TBD |

Study on Anticancer Potential

In a recent investigation into the anticancer properties of pyridine derivatives, compounds similar to 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide were found to induce apoptosis in cancer cell lines. The mechanism was proposed to involve the modulation of apoptotic pathways through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.